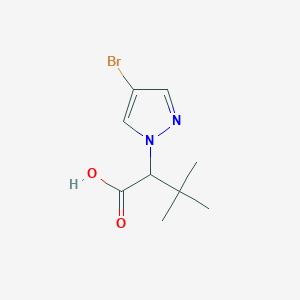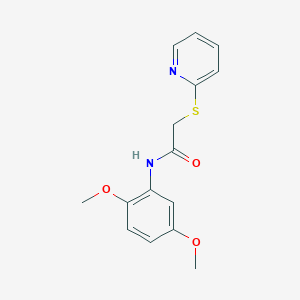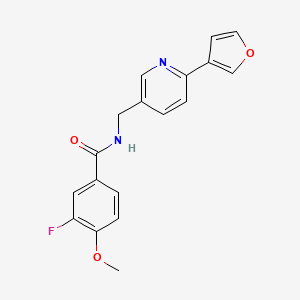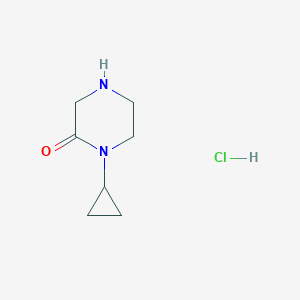
2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid is an organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a butanoic acid moiety at the 2-position
Applications De Recherche Scientifique
2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Orientations Futures
Mécanisme D'action
Target of Action
Bromopyrazole derivatives have been reported to interact with various biological targets
Mode of Action
Bromopyrazole derivatives have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Bromopyrazole derivatives have been implicated in various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
It is reported that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Bromopyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The suzuki–miyaura cross-coupling reactions involving bromopyrazole derivatives are known to be exceptionally mild and tolerant to various functional groups, suggesting that they may be stable under a wide range of environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the bromopyrazole with 3,3-dimethylbutanoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced derivatives with the bromine atom replaced.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-(4-Chloropyrazol-1-yl)-3,3-dimethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylpyrazol-1-yl)-3,3-dimethylbutanoic acid: Similar structure but with a methyl group instead of bromine.
2-(4-Nitropyrazol-1-yl)-3,3-dimethylbutanoic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness: 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine substituent can also be used as a handle for further functionalization, making it a versatile intermediate in synthetic
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)7(8(13)14)12-5-6(10)4-11-12/h4-5,7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUFCRONJKRDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858106-82-7 |
Source


|
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride](/img/structure/B2977864.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)
![11-(1H-indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2977867.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE](/img/structure/B2977869.png)
![N-(3-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)


![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)
![4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2977877.png)
![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)
![1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2977883.png)

